molecular formula C7H10N2O3 B1615445 5-methoxy-1,3-dimethylpyrimidine-2,4-dione CAS No. 59264-10-7

5-methoxy-1,3-dimethylpyrimidine-2,4-dione

Cat. No.: B1615445
CAS No.: 59264-10-7
M. Wt: 170.17 g/mol
InChI Key: HLNJGHKPYRXTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-1,3-dimethylpyrimidine-2,4-dione is a chemical compound belonging to the pyrimidinedione family. Pyrimidinediones are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by its unique structure, which includes a methoxy group and two methyl groups attached to a pyrimidinedione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1,3-dimethylpyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-methoxy-2,4-dioxo-1,3-dimethylpyrimidine with suitable reagents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1,3-dimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinediones.

Scientific Research Applications

5-methoxy-1,3-dimethylpyrimidine-2,4-dione has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the methoxy group, which may affect its chemical and biological properties.

    5-Methoxy-2,4(1H,3H)-pyrimidinedione: Lacks the methyl groups, leading to differences in reactivity and applications.

    1,3,5-Trimethyl-2,4(1H,3H)-pyrimidinedione: Contains an additional methyl group, which may influence its behavior in chemical reactions.

Uniqueness

5-methoxy-1,3-dimethylpyrimidine-2,4-dione is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

59264-10-7

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

5-methoxy-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C7H10N2O3/c1-8-4-5(12-3)6(10)9(2)7(8)11/h4H,1-3H3

InChI Key

HLNJGHKPYRXTKU-UHFFFAOYSA-N

SMILES

CN1C=C(C(=O)N(C1=O)C)OC

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)OC

59264-10-7

Origin of Product

United States

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